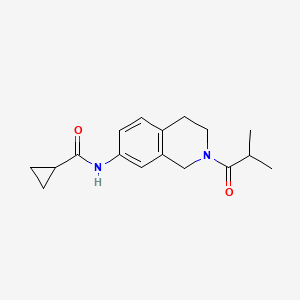

Methyl 2,3,5-trifluorobenzoate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Methyl 2,3,5-trifluorobenzoate is a synthetic compound that has been used extensively in scientific research. It is a colorless liquid that has a strong odor and is highly flammable. This compound is widely used in the field of organic chemistry due to its unique properties and versatility.

Aplicaciones Científicas De Investigación

Synthesis of New Compounds

Methyl 2,3,5-trifluorobenzoate is involved in the synthesis of new chemical compounds. For instance, a tetrahalogenated benzoic acid, 4-chloro-2,3,5-trifluorobenzoic acid, was synthesized from methyl 2,3,4,5-tetrafluorobenzoate through a multi-step process, as detailed by Yu et al. (2015) (Yu et al., 2015).

Pharmaceutical and Material Science

Deng et al. (2015) reported on the continuous microflow process for synthesizing 2,4,5-trifluorobenzoic acid, an important intermediate in pharmaceuticals and material science. This synthesis involves the generation of an aryl-Grignard reagent followed by reaction with gaseous CO2 (Deng et al., 2015).

In Coordination Chemistry

In coordination chemistry, Sharutin et al. (2004) utilized 3,4,5-trifluorobenzoic acid, a related compound, in synthesizing bismuth-based coordination complexes. This study offers insights into how trifluorobenzoate derivatives can aid in the synthesis of new metal-organic frameworks (Sharutin et al., 2004).

Herbicide Development

Research into the development of herbicides includes studying derivatives of trifluorobenzoates. A study by Hwang et al. (2005) discusses a 5-(2,6-difluorobenzyl)oxymethyl-5-methyl-3-(3-methylthiophen-2-yl)-1,2-isoxazoline derivative, showcasing its potent herbicidal activity and environmental safety (Hwang et al., 2005).

Liquid-Crystalline Phase Materials

Balagurusamy et al. (1997) used methyl 3,4,5-trihydroxybenzoate in designing novel spherical supramolecular dendrimers that organize into a unique thermotropic cubic liquid-crystalline phase. This highlights the role of trifluorobenzoate derivatives in advanced material science (Balagurusamy et al., 1997).

Propiedades

IUPAC Name |

methyl 2,3,5-trifluorobenzoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5F3O2/c1-13-8(12)5-2-4(9)3-6(10)7(5)11/h2-3H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPGISBCCZGVQNJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C(=CC(=C1)F)F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5F3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

190.12 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-Chloro-3-[(2-chloro-3-fluorophenyl)methyl]triazolo[4,5-d]pyrimidine](/img/structure/B2511276.png)

![Methyl 4-[4-[(2S)-2,3-dihydroxypropyl]piperazin-1-yl]benzoate](/img/structure/B2511277.png)

![3-[(4-fluorobenzyl)sulfanyl]-1-phenyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B2511283.png)

![Ethyl 2-[2-[(3,4,5,6-tetrachloropyridine-2-carbonyl)amino]-1,3-thiazol-4-yl]acetate](/img/structure/B2511291.png)